L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)

Quantitative Proteomics SILAC Mass Defect Analysis

L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8), also designated L-Lysine-d8 dihydrochloride (CAS 2330877-90-0), is a stable isotope-labeled analog of the essential amino acid L-lysine in which eight hydrogen atoms at side-chain positions 3 through 6 are replaced by deuterium (²H), producing a +8 Da mass shift (M+8) relative to the unlabeled compound. The dihydrochloride salt form (C₆H₈D₈Cl₂N₂O₂, MW 227.16) is supplied as a solid with isotopic purity ≥98 atom % D and chemical purity ≥98%.

Molecular Formula
Molecular Weight 227.16
Cat. No. B1579957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8)
Molecular Weight227.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) – Stable Isotope-Labeled Essential Amino Acid for Quantitative Mass Spectrometry and Metabolic Labeling


L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8), also designated L-Lysine-d8 dihydrochloride (CAS 2330877-90-0), is a stable isotope-labeled analog of the essential amino acid L-lysine in which eight hydrogen atoms at side-chain positions 3 through 6 are replaced by deuterium (²H), producing a +8 Da mass shift (M+8) relative to the unlabeled compound . The dihydrochloride salt form (C₆H₈D₈Cl₂N₂O₂, MW 227.16) is supplied as a solid with isotopic purity ≥98 atom % D and chemical purity ≥98% . This compound serves as a heavy-isotope internal standard for LC-MS/MS quantification of lysine in complex biological matrices and as a metabolic labeling reagent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)-based quantitative proteomics.

Why Unlabeled L-Lysine or Alternative Isotopologues Cannot Substitute for L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) in Quantitative Workflows


Isotopically labeled internal standards are not interchangeable commodities. Deuterium-labeled compounds can exhibit distinct chromatographic retention behavior, differential matrix effect compensation, and isotope-specific interference patterns relative to their ¹³C/¹⁵N-labeled or less deuterated counterparts [1]. The specific D8-labeling pattern on side-chain carbons 3–6 confers an M+8 mass shift that positions the internal standard signal outside the natural isotopic envelope of endogenous lysine (which extends to approximately M+6), minimizing quantitative cross-talk that plagues M+4 (D4) labels [2]. Furthermore, the exact monoisotopic mass of D8-lysine (+8.0512 Da) differs from ¹³C₆¹⁵N₂-lysine (+8.0142 Da) by 36 mDa—a mass defect exploited in neutron-encoded (NeuCode) multiplexing strategies that neither D4-lysine nor ¹³C/¹⁵N single-label isotopologues can support. Substituting an unlabeled or differently labeled lysine would invalidate the mass spectrometric discrimination upon which these quantitative methods depend.

Quantitative Differentiation Evidence: L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) vs. Closest Analogs and In-Class Alternatives


NeuCode Mass-Defect Multiplexing: D8-Lysine (+8.0512 Da) Enables 36 mDa Resolution from ¹³C₆¹⁵N₂-Lysine (+8.0142 Da) for Four-Plex Quantitative Proteomics

In the MdFDIA strategy, D8-lysine and ¹³C₆¹⁵N₂-lysine—both bearing an +8 Da nominal mass tag—are metabolically incorporated into separate proteome samples. Their exact masses differ by 36 mDa (D8-lysine: +8.0512 Da; ¹³C₆¹⁵N₂-lysine: +8.0142 Da). This subtle mass defect is resolved on an Orbitrap Fusion Lumos instrument at resolving power ≥100,000, enabling four-plex quantification within a single DIA experiment without increasing MS2 spectral complexity [1]. In contrast, L-Lysine-D4 (4,4,5,5-D4, +4 Da) cannot support this mass-defect multiplexing because it lacks the requisite +8 Da nominal mass and the specific neutron-binding energy signature [2].

Quantitative Proteomics SILAC Mass Defect Analysis

Mass Shift Magnitude (M+8 vs. M+4): Reduced Isotopic Cross-Talk Between Internal Standard and Endogenous Analyte

Deuterated internal standards must be selected with a mass shift sufficient to avoid overlap with the natural isotopic envelope of the target analyte. The natural isotopic distribution of unlabeled lysine (C₆H₁₄N₂O₂, monoisotopic MW 146.1055) extends detectably to approximately M+6 due to natural abundances of ¹³C (~1.1%) and ¹⁵N (~0.37%). An M+8 label (D8) positions the internal standard quantifier ion fully outside this envelope, whereas an M+4 label (D4, e.g., L-Lysine-4,4,5,5-D4) lies within the still-populated M+4 to M+6 region, introducing isotopic cross-talk that requires mathematical correction and degrades quantitative accuracy at low analyte concentrations [1].

Isotope Dilution Mass Spectrometry Internal Standard Selection Quantitative Bioanalysis

Stereochemical Purity: L-Enantiomer (CAS 2330877-90-0) vs. Racemic DL-Lysine-D8 (CAS 284664-87-5) for Biological Incorporation Efficiency

L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) (CAS 2330877-90-0) is the chirally pure L-enantiomer, whereas DL-Lysine-3,3,4,4,5,5,6,6-d8 dihydrochloride (CAS 284664-87-5) is a racemic mixture containing 50% D-enantiomer and 50% L-enantiomer . Mammalian cells exclusively utilize L-amino acids for ribosomal protein synthesis; the D-enantiomer in a racemic DL preparation is not incorporated into nascent polypeptide chains during SILAC labeling [1]. Consequently, a DL-D8-lysine preparation delivers only half the effective labeling stoichiometry at an equivalent total lysine concentration.

SILAC Metabolic Labeling Enantiomeric Purity Protein Synthesis

Regulatory Method Adoption: GB 5009.124-2016 Mandates Stable Isotope-Labeled Lysine Internal Standard for Food Amino Acid Quantification

The Chinese National Food Safety Standard GB 5009.124-2016 ('Determination of Amino Acids in Foods') specifies the use of stable isotope-labeled internal standards—explicitly citing L-lysine-[d8] HCl—for mass spectrometric calibration in the quantitative analysis of free and total amino acids in food matrices . This regulatory codification creates a compliance-driven procurement requirement: analytical laboratories performing food amino acid testing under this standard must source a D8-labeled L-lysine internal standard. Unlabeled lysine or alternative isotopologues (e.g., D4, ¹⁵N₂) are not referenced in the standard and would not meet method-specified traceability requirements.

Food Safety Testing Regulatory Compliance Amino Acid Analysis

Chromatographic Deuterium Effect Mitigation: MdFDIA with D8-Lysine Reduces Quantitative Bias from Differential Peptide Elution

A known limitation of deuterated internal standards is the chromatographic H/D isotope effect, wherein deuterated and protiated species exhibit different reversed-phase retention times, leading to differential matrix effect exposure and quantitative bias. In the MdFDIA strategy, D8-lysine and ¹³C₆¹⁵N₂-lysine labeled peptides were compared within the same DIA-MS workflow. The study demonstrated that the mass defect-based MdFDIA approach significantly reduced the adverse impact of the chromatographic deuterium effect on quantitative accuracy relative to conventional DDA approaches that rely on MS1-based precursor quantification [1]. This positions D8-lysine as a viable heavy-label partner in workflows specifically designed to neutralize the chromatographic isotope effect—an advantage not shared by D4-lysine in traditional SILAC DDA.

Chromatographic Isotope Effect DIA Proteomics Quantitative Accuracy

High-Impact Application Scenarios for L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) Based on Differentiated Evidence


Four-Plex NeuCode/MdFDIA Quantitative Proteomics for Multi-Condition Comparative Studies

D8-lysine serves as the heavy-label partner paired with ¹³C₆¹⁵N₂-lysine in NeuCode SILAC and MdFDIA workflows, enabling four-plex quantification within a single DIA-MS run. This is directly evidenced by the 36 mDa mass-defect resolution demonstrated in the MdFDIA strategy (Di et al., 2017) [1]. Researchers comparing proteome-wide responses across multiple treatment conditions, time points, or cell lines (e.g., four breast cancer subtypes as demonstrated) should procure L-Lysine-D8 dihydrochloride (CAS 2330877-90-0) as one of the two +8 Da isotopologue partners, as no other lysine isotopologue can substitute for the specific +8.0512 Da mass required.

LC-MS/MS Absolute Quantification of Lysine in Complex Biological Matrices with Minimal Isotopic Interference

For isotope dilution LC-MS/MS assays quantifying free or protein-bound lysine in plasma, tissue homogenates, or cell lysates, the M+8 mass shift of D8-lysine positions the internal standard signal outside the endogenous lysine isotopic envelope (M+0 through M+6), reducing isotopic cross-talk without post-acquisition correction algorithms. This is supported by the class-level principle that larger mass shifts mitigate natural isotope interference (Duxbury et al., 2008) [2]. Compared to D4-lysine internal standards (M+4), D8-lysine enables more robust lower-limit-of-quantification performance, particularly in matrices with high endogenous lysine concentrations.

Food Amino Acid Compliance Testing Under GB 5009.124-2016

Analytical service laboratories performing food amino acid profiling for regulatory compliance in China must source a stable isotope-labeled lysine internal standard aligned with GB 5009.124-2016. The standard explicitly references L-lysine-[d8] HCl for mass spectrometric calibration . Procurement of L-LYSINE:2HCL (3,3,4,4,5,5,6,6-D8) satisfies this regulatory requirement directly, reducing method validation burden and supporting accreditation audits for ISO/IEC 17025 testing laboratories.

SILAC-Based Metabolic Labeling Requiring Maximum Isotopic Enrichment Efficiency

In SILAC experiments where complete heavy-label incorporation is critical (e.g., primary cell cultures with limited passage number, or in vivo SILAC mouse labeling), the L-enantiomer-specific product (CAS 2330877-90-0) delivers 100% biologically utilizable labeled lysine per unit mass, compared to ~50% for the DL racemic mixture (CAS 284664-87-5). This is directly relevant for NeuCode metabolic labeling protocols, where all labeled amino acids are heavy (no light counterpart), and incomplete incorporation is not corrected by a paired light channel [3]. The L-specific product eliminates the cost and variability of the inactive D-enantiomer fraction.

Technical Documentation Hub

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